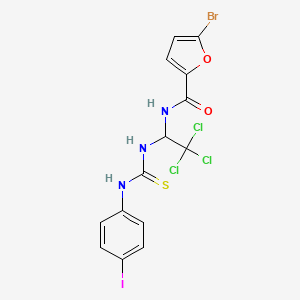![molecular formula C16H7Cl3F3N3O B2728222 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone CAS No. 251096-68-1](/img/structure/B2728222.png)
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C16H7Cl3F3N3O and its molecular weight is 420.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of heterocyclic compounds like "[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone" involves complex reactions that obey the chlorine-methyl exchange rule. Studies have demonstrated the synthesis of isomorphous structures related to this compound, highlighting the presence of extensive disorder in these molecules. Such research provides insights into the structural characteristics and synthesis pathways of these compounds, contributing to the broader understanding of heterocyclic chemistry (V. Rajni Swamy et al., 2013).
Biological Evaluation and Molecular Docking
Research has explored the synthesis and biological evaluation of novel pyrazoline derivatives, including those related to the compound , as potent anti-inflammatory and antibacterial agents. Microwave irradiation methods have been employed for their synthesis, showing remarkable success in terms of higher yields, environmental friendliness, and reduced reaction times. These compounds have been characterized by various spectroanalytical techniques and screened for in vivo anti-inflammatory and in vitro antibacterial activity, with some showing high levels of activity. Molecular docking results, along with biological data, suggest that these compounds may serve as molecular templates for anti-inflammatory activity (P. Ravula et al., 2016).
Antimicrobial and Anticancer Activity
Several studies have focused on the antimicrobial and anticancer potential of pyrazoline derivatives, including those structurally related to "this compound." Compounds have been synthesized and evaluated for their activity against various bacterial and fungal strains, as well as cancer cell lines. Some derivatives have demonstrated significant activity, suggesting their potential as therapeutic agents in treating infections and cancer (C. Sivakumar et al., 2021; Kanubhai D. Katariya et al., 2021).
Photocatalytic Applications
Research into the photocatalytic properties of ruthenium(II) bipyridyl complexes, which share structural similarities with the compound of interest, has shown promising results in the degradation of organic pollutants. These studies contribute to the development of efficient photocatalysts for environmental remediation (Mark-Lee Wun Fui et al., 2016).
Mecanismo De Acción
Target of Action
It is known that similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases , which are essential to bacterial cell viability and virulence .
Mode of Action
It is hypothesized that it may interact with its targets, potentially bacterial phosphopantetheinyl transferases, to inhibit their function . This inhibition could lead to attenuation of secondary metabolism and thwarting bacterial growth .
Biochemical Pathways
Given its potential inhibition of bacterial phosphopantetheinyl transferases, it may impact the pathways these enzymes are involved in, such as the production of certain metabolites .
Pharmacokinetics
Similar compounds have been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting they may have favorable pharmacokinetic properties.
Result of Action
It is known that similar compounds can attenuate the production of certain metabolites in bacteria at sublethal doses , suggesting that this compound may have similar effects.
Action Environment
It is known that efflux can be a mechanism for resistance in bacteria , suggesting that the compound’s action may be influenced by factors such as the presence of efflux pumps in the bacterial cell membrane.
Análisis Bioquímico
Biochemical Properties
It is known that this compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .
Cellular Effects
Preliminary studies suggest that it may have antibacterial activity . It has been found to inhibit bacterial phosphopantetheinyl transferase, a post-translational modification essential to bacterial cell viability and virulence .
Molecular Mechanism
It is known to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This inhibition attenuates secondary metabolism and thwarts bacterial growth .
Propiedades
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl3F3N3O/c17-10-1-2-11(12(18)4-10)15(26)25-7-8(5-24-25)14-13(19)3-9(6-23-14)16(20,21)22/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIILEWFPNJJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl3F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-6-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B2728140.png)
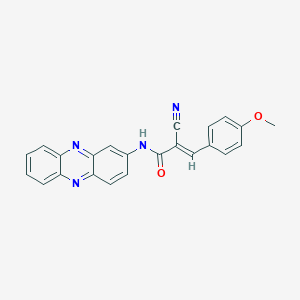
![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)
![3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2728146.png)
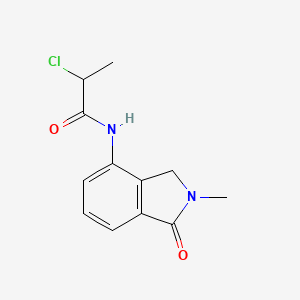
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)
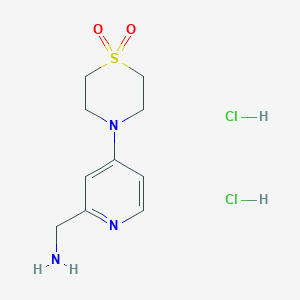
![3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2728152.png)
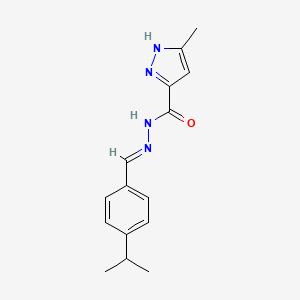
![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-ethoxybenzoyl)piperazine](/img/structure/B2728158.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2728159.png)
![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2728161.png)
